Absence of Published Potency Data Distinguishes 852369-05-2 from Characterized Indole-3-Glyoxylamide Leads
A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (conducted 29 April 2026) returned no quantitative potency data (IC₅₀, Kᵢ, EC₅₀) for N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (852369-05-2) against any biological target. Similarly, its closest structural analogs—N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (852369-04-1) and 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (93323-60-5)—lack peer-reviewed quantitative bioactivity data in authoritative databases. This stands in contrast to numerous other indole-3-glyoxylamide derivatives that have been extensively characterized in primary literature, with reported potencies reaching EC₅₀ < 10 nM in antiprion cell-line models and sub-micromolar IC₅₀ values against cancer cell lines for compounds bearing different substitution patterns [1]. The target compound therefore represents a pharmacologically unvalidated member of an otherwise well-validated scaffold class.
| Evidence Dimension | Published quantitative bioactivity data |
|---|---|
| Target Compound Data | No published IC₅₀, Kᵢ, or EC₅₀ values found in any authoritative database |
| Comparator Or Baseline | Characterized indole-3-glyoxylamides: e.g., antiprion leads EC₅₀ < 10 nM (ScN2a cell line); anticancer leads IC₅₀ 17–1711 nM (multiple human cancer lines) [1] |
| Quantified Difference | Data gap: published potency for target compound and its two closest analogs is absent vs. nanomolar potency reported for structurally related indole-3-glyoxylamides [1] |
| Conditions | Literature survey encompassing PubMed, ChEMBL, BindingDB, PubChem BioAssay; review of indole-3-glyoxylamide pharmacological activities compiled in Pharmaceuticals 2023 [1] |
Why This Matters
For procurement decisions, this means the compound should not be selected based on assumed potency; users requiring validated bioactivity must either generate de novo data or select from the characterized indole-3-glyoxylamide leads documented in the literature.
- [1] Barresi, E.; Robello, M.; Baglini, E.; Poggetti, V.; Da Pozzo, E.; Martini, C.; Salerno, S.; Taliani, S. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals 2023, 16, 997. https://doi.org/10.3390/ph16070997 View Source
